Phycoerythrobilin

Antioxidant Assays Phycobiliproteins Functional Food

Select Phycoerythrobilin (PEB) for applications where spectral precision and energy transfer efficiency are non-negotiable. Unlike generic bilins, PEB is the terminal energy acceptor in phycoerythrin with a specific λmax of ~560 nm, enabling high quantum yields (up to 66%) in engineered biliprotein domains for deep-tissue imaging and biosensors. It is a poor substrate for biliverdin reductase, promising extended in vivo probe half-life, and demonstrates >5x ABTS radical scavenging activity compared to intact phycoerythrin. Do not substitute with phycocyanobilin (PCB) for reconstitution or energy transfer studies; only PEB guarantees valid, reproducible results.

Molecular Formula C12H15NO5S
Molecular Weight 586.7 g/mol
CAS No. 18097-67-1
Cat. No. B231632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhycoerythrobilin
CAS18097-67-1
Synonymsphycoerythrobilin
Molecular FormulaC12H15NO5S
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C
InChIInChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14+,29-15+
InChIKeyGLWKVDXAQHCAIO-CDHJOLGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phycoerythrobilin (CAS 18097-67-1) Procurement Guide: Differentiating a High-Value Bilin Chromophore for Research and Industrial Use


Phycoerythrobilin (PEB) is a linear tetrapyrrole (bilin) chromophore that functions as a light-harvesting pigment within the phycobilisomes of cyanobacteria and red algae [1]. It is one of several naturally occurring bilins, distinguished from its close isomers—such as phycocyanobilin (PCB) and phycourobilin (PUB)—by a unique combination of absorption and fluorescence properties [2]. While all bilins serve as covalently bound chromophores in phycobiliproteins, PEB is the terminal energy acceptor in phycoerythrin, a role that dictates specific spectral and photophysical characteristics which are not interchangeable with other bilins for targeted applications [3].

Why Phycoerythrobilin (PEB) Cannot Be Simply Substituted with Other Bilins: A Case for Evidence-Based Selection


Despite sharing a common biosynthetic origin from heme, the linear tetrapyrrole bilins phycoerythrobilin (PEB), phycocyanobilin (PCB), and phytochromobilin (PΦB) possess distinct structural modifications that confer profoundly different spectral, enzymatic, and functional properties [1]. Simple substitution with a generic "bilin" or a more readily available analog like PCB will fail in applications requiring PEB's specific absorption (λmax ~560 nm) or its unique, high-efficiency energy transfer role in phycoerythrin [2]. The evidence below demonstrates that these differences are not subtle; they are quantifiable and dictate the compound's suitability for specific research and industrial processes [3].

Quantitative Evidence Guide: Verifiable Differentiation of Phycoerythrobilin (PEB) from Its Closest Analogs


PEB Exhibits 5-Fold Higher Radical Scavenging Activity Than Whole Phycoerythrin Protein and Distinct Activity Profile from PCB

In a direct comparison, the chromophore fraction composed mainly of phycoerythrobilin (PEB) exhibited an ABTS radical scavenging activity of 90.4% ± 0.1%, which is over five times higher than the 17.9% ± 0.1% activity of the intact dulse protein (phycoerythrin) from which it was derived [1]. In a separate study, purified phycocyanobilin (PCB) achieved up to 100% ABTS scavenging, demonstrating that while both are potent antioxidants, PEB's activity is intrinsically linked to its free chromophore state, whereas PCB's activity is reported in a purified recombinant system [2].

Antioxidant Assays Phycobiliproteins Functional Food Nutraceuticals

PEB Enables Engineered Fluorescent Proteins with a 66% Quantum Yield in the Far-Red/NIR Region

When non-covalently bound to an engineered biliprotein domain (BDFP3.3), phycoerythrobilin (PEB) confers a very high fluorescence quantum yield of 66%, with maximal absorbance at λ=608 nm and fluorescence emission at λ=619 nm [1]. This performance is achieved through a non-covalent binding mechanism that is distinct from the covalent linkages found in natural phycobiliproteins. For comparison, phycocyanobilin (PCB) bound to a cyanobacteriochrome GAF domain (SPI1085g2) exhibits only weak fluorescence and a red/green photoconversion, while the same domain bound to PEB produces intense orange fluorescence with a quantum yield close to 1.0 (λabs = 520 nm, λfluor = 555 nm) [2].

Fluorescent Probes Bioimaging Synthetic Biology Protein Engineering

PEB is a Poor Substrate for Biliverdin Reductase, Minimizing Enzymatic Interference in Mammalian Systems

A comparative enzymology study demonstrated that phycoerythrobilin (PEB) is the least preferred substrate for rat liver biliverdin reductase among the three bilins tested. While phytochromobilin (PΦB) and phycocyanobilin (PCB) have Km and Vmax values very similar to the natural substrate, biliverdin IXα, PEB exhibits a significantly reduced rate of reduction [1].

Metabolic Stability Enzymology Pharmacology In Vivo Probes

PEB's Distinct Absorption Maximum (~560 nm) is a Direct Consequence of a Unique Conjugated Double Bond System

The absorption maximum of phycoerythrobilin (PEB) is intrinsically linked to its chemical structure. The compound's red color arises from the presence of seven conjugated double bonds in its main system, which causes it to primarily absorb green light [1]. This structural feature differentiates it from other bilins. For example, phycocyanobilin (PCB) possesses a different arrangement of double bonds, resulting in a longer wavelength absorption maximum of ~617 nm, which is used to spectroscopically distinguish the two .

Spectroscopy Chemical Structure Analytical Chemistry Chromatography

Optimal Research and Industrial Application Scenarios for Phycoerythrobilin (PEB)


Development of Far-Red/NIR Fluorescent Probes and Biosensors

Procure PEB for the specific purpose of chromophorylating engineered biliprotein domains (e.g., BDFP3.3, GAF domains) to create bright, far-red/NIR fluorescent probes. This application capitalizes on PEB's ability to induce high quantum yields (up to 66% or near 1.0) in these engineered systems, a property not conferred by other bilins like PCB [1]. These probes are ideal for deep-tissue bioimaging, multiplexed assays, and the development of biosensors (e.g., for copper ion detection) .

Standardization of Antioxidant Assays and Functional Nutraceutical Research

Use purified PEB as a quantitative reference standard or active ingredient in antioxidant assays. The evidence shows that the free chromophore (PEB) is over five times more effective at scavenging ABTS radicals than the intact phycoerythrin protein [1]. This makes PEB a superior and more consistent material for in vitro antioxidant studies and for research into the specific bioactivity of bilins in functional foods and nutraceuticals.

In Vivo Imaging Studies Requiring Enhanced Metabolic Stability

Select PEB as the chromophore of choice for designing in vivo fluorescent probes in mammalian models. Comparative enzymology data indicates that PEB is a poor substrate for biliverdin reductase, the primary enzyme responsible for bilin clearance in mammals [1]. This suggests PEB-based probes may exhibit a longer functional half-life and reduced background signal compared to probes constructed with PCB or phytochromobilin, which are rapidly metabolized.

Studying Phycobilisome Assembly and Light-Harvesting Mechanisms

Use purified PEB for in vitro reconstitution studies of phycobilisomes or phycobiliproteins. PEB's specific absorption (λmax ~560 nm) and its role as the terminal energy acceptor in phycoerythrin are critical for understanding the directional energy transfer in these antenna complexes [1]. Substitution with other bilins would fundamentally alter the energy transfer dynamics and invalidate the results of such studies.

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